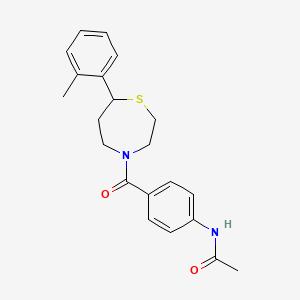

N-(4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

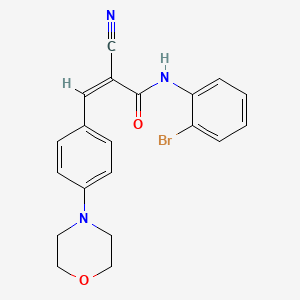

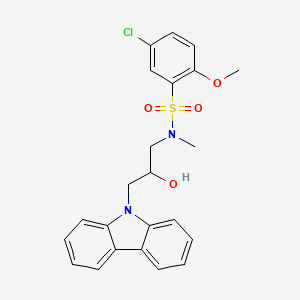

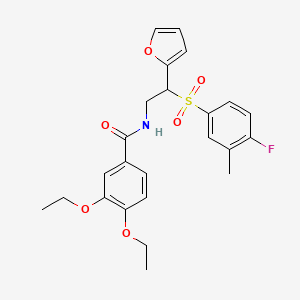

“N-(4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide” is a complex organic compound. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms . The compound also has an acetamide group (CH3CONH2), which is a derivative of acetic acid where the hydroxyl group is replaced by an amine group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the thiazepane ring and the acetamide group. The thiazepane ring could potentially introduce some strain into the molecule, which could affect its reactivity .Chemical Reactions Analysis

Amides can undergo a variety of reactions. They can be hydrolyzed under acidic or basic conditions to produce a carboxylic acid and an amine . They can also be reduced to amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of any aromatic rings could all affect its properties .Scientific Research Applications

Antifungal Applications

The structure of this compound suggests potential antifungal properties due to the presence of the 1,4-thiazepane ring. Similar structures have been evaluated for their antifungal activities, particularly against strains like Candida albicans. The triazole derivatives, which share a similar pharmacophore with our compound, have shown promising results in inhibiting cytochrome P450 lanosterol 14α-demethylase, a key enzyme in fungal ergosterol synthesis .

Antioxidant Properties

Compounds with an acetamide moiety have been studied for their antioxidant capabilities. The ability to donate a hydrogen atom and form stable free radical intermediates makes them suitable candidates for scavenging reactive oxygen species, thus potentially reducing oxidative stress in biological systems .

Antitubercular Activity

The conjugation of functional molecules through 1,2,3-triazole, which is structurally related to the acetamide group in our compound, has been recognized for its role in drug design against tuberculosis. These molecules can interact with biomolecular targets through hydrogen bonding and other non-covalent interactions, which could be harnessed for antitubercular drug development .

Inhibition of ATP Synthesis in Insects

Related acetamide derivatives have been found effective against mosquitoes by inhibiting their ability to synthesize ATP, essential for flight muscles. This suggests that our compound could be explored as a potential insecticide or repellent, targeting the energy metabolism of pests .

Stabilization of Organic Molecules

Acetamide derivatives have been used to stabilize other organic molecules, such as coumarin rings and light chains, by inhibiting their dehydrogenation. This property can be valuable in the synthesis and preservation of sensitive pharmaceutical ingredients .

Computational Drug Design

The compound’s structure, featuring a 1,4-thiazepane ring and an acetamide group, makes it a suitable candidate for computational drug design. Its potential to form stable interactions with biological targets can be explored through molecular docking studies to predict binding affinities and optimize drug candidates .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-15-5-3-4-6-19(15)20-11-12-23(13-14-26-20)21(25)17-7-9-18(10-8-17)22-16(2)24/h3-10,20H,11-14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDWSRHJQQBLOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2975251.png)

![3-(4-Chlorophenyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2975254.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2975259.png)

![2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2975261.png)

![2-(benzenesulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2975263.png)